molecular formula C13H16O3 B14312796 Benzyl 3,3-dimethyl-2-oxobutanoate CAS No. 114591-02-5

Benzyl 3,3-dimethyl-2-oxobutanoate

Cat. No.: B14312796
CAS No.: 114591-02-5
M. Wt: 220.26 g/mol
InChI Key: BMWHEHYHAPNOJV-UHFFFAOYSA-N
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Description

Benzyl 3,3-dimethyl-2-oxobutanoate is a β-keto ester characterized by a benzyl ester group attached to a 3,3-dimethyl-2-oxobutanoate backbone. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of diazo compounds and heterocyclic frameworks. For instance, it reacts with p-methoxyhydrazine to form benzyl 2-diazo-3,3-dimethylbutanoate, a precursor for C–C bond insertion reactions . Key spectral data include:

  • ¹H NMR (CDCl₃): δ 7.50–7.32 (m, 5H, aromatic), 5.20 (s, 2H, -OCH₂Ph), 1.29 (s, 9H, -C(CH₃)₃) .
  • ¹³C NMR (CDCl₃): δ 166.5 (ester carbonyl), 136.4 (quaternary aromatic carbon), 128.6–128.0 (aromatic carbons), 65.9 (-OCH₂Ph), 29.9 and 28.9 (tert-butyl carbons) .
    Its IR spectrum confirms the presence of a diazo group (2081 cm⁻¹) and ester carbonyl (1693 cm⁻¹) .

Properties

CAS No.

114591-02-5

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

benzyl 3,3-dimethyl-2-oxobutanoate

InChI

InChI=1S/C13H16O3/c1-13(2,3)11(14)12(15)16-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3

InChI Key

BMWHEHYHAPNOJV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 3,3-dimethyl-2-oxobutanoate can be synthesized through the alkylation of enolate ions. The starting material, ethyl 3-oxobutanoate, is converted into its enolate ion using a strong base such as sodium ethoxide. The enolate ion then undergoes alkylation with benzyl bromide to form the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale alkylation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents include ethyl 3-oxobutanoate, sodium ethoxide, and benzyl bromide .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3,3-dimethyl-2-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 3,3-dimethyl-2-oxobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl 3,3-dimethyl-2-oxobutanoate involves its reactivity as an ester. The ester group can undergo hydrolysis to form carboxylic acids and alcohols. The benzyl group can participate in various substitution reactions, making the compound versatile in organic synthesis .

Comparison with Similar Compounds

Ethyl 2-(3-Methylbenzyl)-3-oxobutanoate

  • Structure : Features an ethyl ester and a 3-methylbenzyl substituent at the β-position.
  • Molecular Weight: 234.29 g/mol vs. 220.27 g/mol for benzyl 3,3-dimethyl-2-oxobutanoate.

Methyl 2-Benzoylamino-3-oxobutanoate

  • Structure: Contains a methyl ester and a benzoylamino group at the α-position.
  • Applications: Used in synthesizing imidazole and oxazoloquinoline derivatives via cyclization with aromatic amines .
  • Reactivity: The benzoylamino group directs regioselectivity in cyclization reactions, unlike the tert-butyl group in this compound, which primarily influences steric stabilization .

3,3-Dimethyl-2-oxobutanoate (Free Acid)

  • Thermodynamic Data : In enzymatic reactions catalyzed by pyridoxal 5-phosphate, the free acid participates in transamination with L-tert-leucine and 2-oxoglutarate (ΔG° = -6.18 kJ mol⁻¹, ΔH° = 4.9 kJ mol⁻¹) .
  • Comparison : The benzyl ester form enhances solubility in organic solvents, making it preferable for synthetic applications over the free acid, which is more relevant in biochemical pathways .

Benzyl Benzoate (BB)

  • Structure : A simple benzyl ester of benzoic acid, lacking the β-keto and tert-butyl groups.
  • Biological Activity : 25% BB demonstrates 87% cure rates in scabies treatment, outperforming permethrin due to its acaricidal properties and low resistance development .
  • Divergent Applications: While BB is used clinically, this compound is specialized for synthetic chemistry, highlighting the impact of structural modifications on functionality .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Weight (g/mol) Ester Group Key Substituents Primary Application
This compound 220.27 Benzyl tert-Butyl, β-keto Diazo compound synthesis
Ethyl 2-(3-methylbenzyl)-3-oxobutanoate 234.29 Ethyl 3-Methylbenzyl Discontinued (limited use)
Methyl 2-benzoylamino-3-oxobutanoate 235.23 Methyl Benzoylamino Heterocyclic synthesis
Benzyl Benzoate 212.25 Benzyl None (simple ester) Topical scabies treatment

Table 2: Thermodynamic and Reactivity Data

Compound ΔG° (kJ mol⁻¹) ΔH° (kJ mol⁻¹) ΔS° (J K⁻¹ mol⁻¹) Key Reaction
3,3-Dimethyl-2-oxobutanoate (acid) -6.18 +4.9 +37.2 Transamination with L-tert-leucine
This compound N/A N/A N/A Diazo formation (47% yield)

Key Research Findings

  • Synthetic Utility: this compound’s tert-butyl group stabilizes intermediates in C–C insertion reactions, enabling moderate yields (47%) under DBU catalysis .
  • Biological Contrasts: While benzyl benzoate is clinically effective, the tert-butyl and β-keto groups in this compound preclude direct therapeutic use, emphasizing its niche in synthesis .
  • Thermodynamic Stability : The free acid’s favorable ΔG° (-6.18 kJ mol⁻¹) underscores its role in enzymatic pathways, whereas the ester form’s synthetic utility arises from its organic solubility .

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